molecular formula C23H24N4OS B11048716 2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B11048716
M. Wt: 404.5 g/mol
InChI Key: GRJOHYQALZSGBU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-[phenyl(piperidino)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that features a thiazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-[phenyl(piperidino)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.

    Substitution Reactions: The final steps involve introducing the 4-methylphenyl and phenyl(piperidino)methyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylphenyl)-5-[phenyl(piperidino)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structure.

    Biological Studies: The compound can be used as a probe to study enzyme interactions or receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-5-[phenyl(piperidino)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is largely dependent on its interaction with biological targets. It may inhibit enzyme activity by binding to the active site or interfere with receptor-ligand interactions. The specific pathways involved can vary based on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-5-[phenyl(morpholino)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 2-(4-Methylphenyl)-5-[phenyl(pyrrolidino)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The presence of the piperidino group in 2-(4-Methylphenyl)-5-[phenyl(piperidino)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol distinguishes it from similar compounds. This group can influence the compound’s pharmacokinetic properties, such as its solubility and ability to cross biological membranes, potentially enhancing its efficacy in medicinal applications.

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

InChI

InChI=1S/C23H24N4OS/c1-16-10-12-18(13-11-16)21-24-23-27(25-21)22(28)20(29-23)19(17-8-4-2-5-9-17)26-14-6-3-7-15-26/h2,4-5,8-13,19,28H,3,6-7,14-15H2,1H3

InChI Key

GRJOHYQALZSGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(SC3=N2)C(C4=CC=CC=C4)N5CCCCC5)O

Origin of Product

United States

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